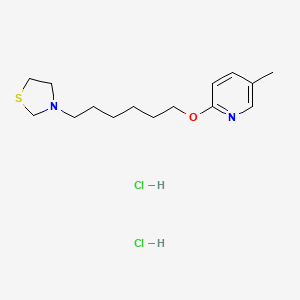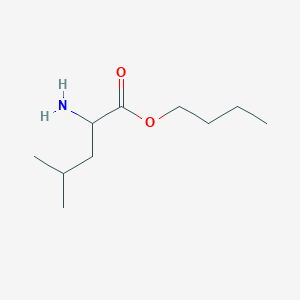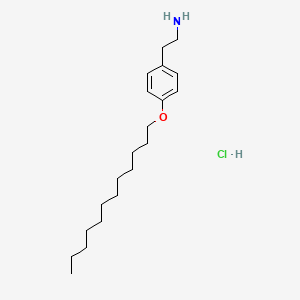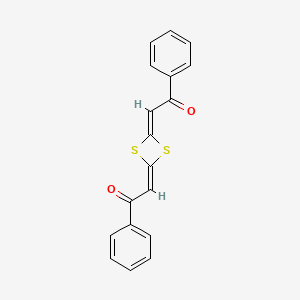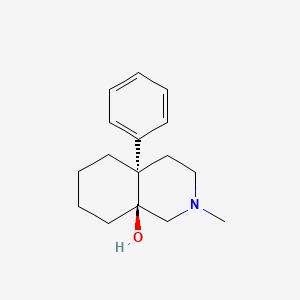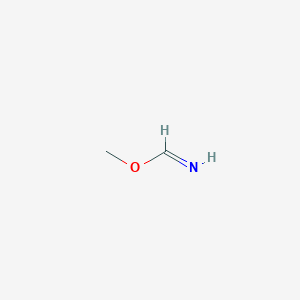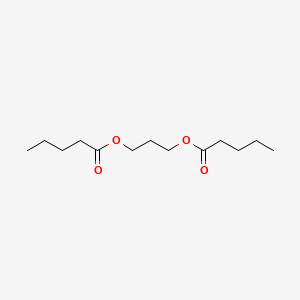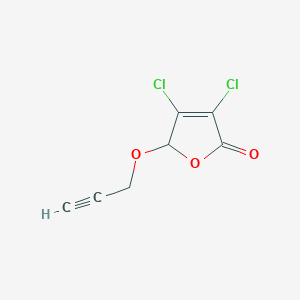
2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- is a chemical compound that belongs to the furanone family. Furanones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This particular compound is characterized by the presence of two chlorine atoms and a propynyloxy group attached to the furanone ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorofuran-2(5H)-one and propargyl alcohol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For instance, the reaction may be conducted in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF).
Reaction Mechanism: The propargyl alcohol undergoes nucleophilic substitution with the 3,4-dichlorofuran-2(5H)-one, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch or continuous reactors.
Purification: The crude product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: New derivatives with different functional groups.
科学的研究の応用
2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.
Pathways: Influencing biochemical pathways, such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
2(5H)-Furanone, 3,4-dichloro-5-methoxy-: Similar structure but with a methoxy group instead of a propynyloxy group.
2(5H)-Furanone, 3,4-dichloro-5-ethoxy-: Similar structure but with an ethoxy group instead of a propynyloxy group.
Uniqueness
2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- is unique due to the presence of the propynyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
50386-00-0 |
|---|---|
分子式 |
C7H4Cl2O3 |
分子量 |
207.01 g/mol |
IUPAC名 |
3,4-dichloro-2-prop-2-ynoxy-2H-furan-5-one |
InChI |
InChI=1S/C7H4Cl2O3/c1-2-3-11-7-5(9)4(8)6(10)12-7/h1,7H,3H2 |
InChIキー |
RMOINVJTNRNDPD-UHFFFAOYSA-N |
正規SMILES |
C#CCOC1C(=C(C(=O)O1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
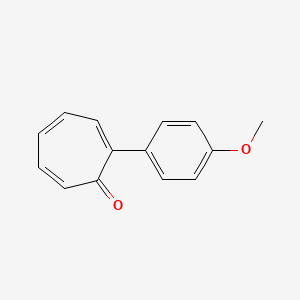
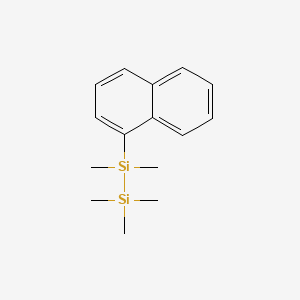


![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
